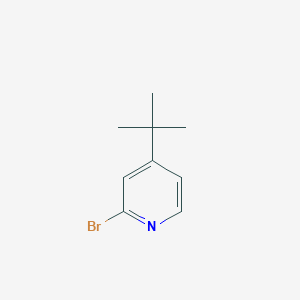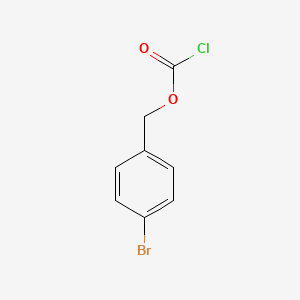
p-Bromobenzyl chloroformate
Vue d'ensemble
Description
P-Bromobenzyl chloroformate (PBBC) is a versatile reagent used in organic synthesis. It is an intermediate used as a building block for a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. PBBC is also used in the synthesis of various derivatives, such as esters, amides, and nitriles. It can be used in the synthesis of a wide range of compounds, including peptides, carbohydrates, and heterocycles. PBBC is also used in the synthesis of a variety of other compounds, such as dyes, inks, and fragrances.
Applications De Recherche Scientifique
N-Protecting Agent for α-Amino Acids
p-Bromobenzyl chloroformate is recognized for its role as an N-protecting agent for α-amino acids. This chemical is used in the preparation of specific compounds and is known for its physical properties such as melting point and density. Due to its nature, it's recommended to handle this compound with caution, especially considering its potential toxicity and carcinogenic properties (Sampson, 2001).
Antitumor Activity
Research has shown that derivatives of this compound, specifically S-(p-Bromobenzyl)glutathione diesters, exhibit antitumor activity both in vitro and in vivo. These compounds act as competitive inhibitors of human glyoxalase I, an enzyme part of the cytosolic glyoxalase system. Their ability to inhibit the growth of human leukemia cells highlights their potential in cancer research (Thornalley et al., 1996).
Reactivity in Enzymatic Processes
This compound has been studied for its differential reactivity in enzymatic processes, particularly with benzoylformate decarboxylase. This research helps in understanding the enzyme's behavior with various substrates and could have implications for developing inhibitors or modifying the enzyme's activity in specific biochemical pathways (Reynolds et al., 1988).
Synthesis and Structural Analysis
In the field of organic synthesis, this compound plays a crucial role in the formation of complex molecules and structures. Its reactivity and interaction with other compounds contribute significantly to the development of new chemical entities and have potential applications in drug design and material science (Herrmann et al., 1993).
Environmental Health Research
Studies involving this compound also extend to environmental health, particularly in assessing exposure to disinfection by-products. This research is crucial for understanding the potential health impacts of these by-products and developing strategies to mitigate any associated risks (Lynberg et al., 2001).
Mécanisme D'action
Target of Action
p-Bromobenzyl chloroformate is primarily used in the preparation of amino acids and peptides . The primary targets of this compound are the amino groups present in these molecules. The compound acts as a protecting group for the amino acids during peptide synthesis .
Mode of Action
The compound interacts with its targets (amino acids and peptides) through a process known as carbobenzyloxylation . In this process, the this compound reacts with the amino group of the amino acid or peptide, forming a carbobenzyloxy derivative . This derivative is more stable and has a higher melting point than the corresponding carbobenzyloxy compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of amino acids and peptides . These molecules are essential components of proteins, which are involved in numerous biochemical pathways in the body.
Result of Action
The primary result of the action of this compound is the formation of carbobenzyloxy derivatives of amino acids and peptides . These derivatives are more stable and have higher melting points than the corresponding carbobenzyloxy compounds . This makes them particularly useful in peptide synthesis, where stability and purity of the compounds are crucial.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the carbobenzyloxylation process . Additionally, the presence of other compounds in the reaction mixture can also influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(4-bromophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSFXTWVHXJJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535249 | |
| Record name | (4-Bromophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-78-7 | |
| Record name | p-Bromobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Bromobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOF21NRS5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
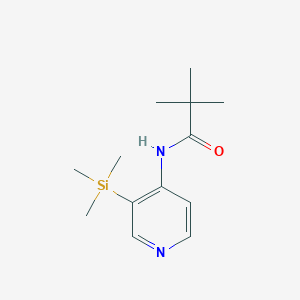
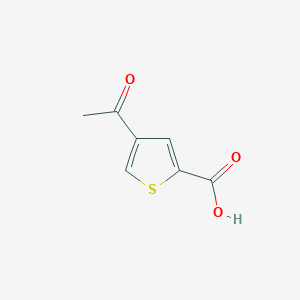
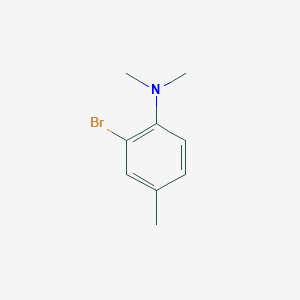

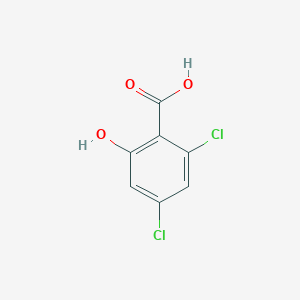
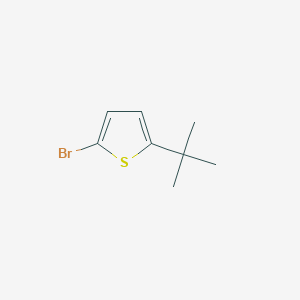
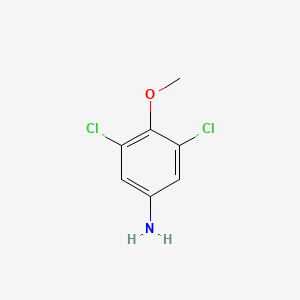
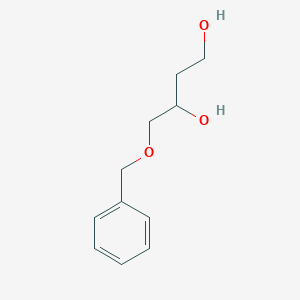
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
